Methyl 3-bromo-2,4-dichlorobenzoate
Overview
Description
Methyl 3-bromo-2,4-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2 It is a halogenated aromatic ester, characterized by the presence of bromine and chlorine atoms on the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of Methyl 3-bromo-2,4-dichlorobenzoate is likely to involve electrophilic aromatic substitution . This process involves two steps :
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.
Pharmacokinetics
Similar compounds have been noted to have high gi absorption , which could impact its bioavailability.
Result of Action
Its primary use is in the field of organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions , where it may contribute to the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,4-dichlorobenzoate can be synthesized through the esterification of 3-bromo-2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 3-bromo-2,4-dichlorobenzoic acid.
Oxidation: Formation of 3-bromo-2,4-dichlorobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromo-2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Methyl 3-bromo-2,6-dichlorobenzoate: Similar in structure but with different positional isomers of chlorine atoms.
Methyl 3,4-dichlorobenzoate: Lacks the bromine atom but has two chlorine atoms on the benzene ring.
Methyl 2,4-dichlorobenzoate: Similar structure but without the bromine atom.
Uniqueness: Methyl 3-bromo-2,4-dichlorobenzoate is unique due to the specific positioning of bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-bromo-2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWOCRDNAABQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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